molecular formula C25H34FN3O6S B12112544 propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

カタログ番号: B12112544
分子量: 523.6 g/mol
InChIキー: XQQGYTSGPBPAQW-VAWYXSNFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate (hereafter referred to as the isopropyl ester of rosuvastatin) is a synthetic intermediate in the production of rosuvastatin calcium, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia. Its chemical structure (Fig. 1) features:

  • A pyrimidine core substituted with a 4-fluorophenyl group, a methyl(methylsulfonyl)amino moiety, and a propan-2-yl group.
  • A hept-6-enoate side chain with stereospecific 3R,5S-dihydroxy groups critical for biological activity .
  • An isopropyl ester group replacing the carboxylic acid in the active pharmaceutical ingredient (rosuvastatin calcium).

The compound has a molecular formula of C26H36FN3O6S and a molecular weight of 537.66 g/mol . Its esterification enhances lipophilicity, facilitating synthesis and purification, while hydrolysis in vivo yields the active acid form, which is subsequently formulated as a calcium salt for therapeutic use .

特性

分子式

C25H34FN3O6S

分子量

523.6 g/mol

IUPAC名

propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H34FN3O6S/c1-15(2)23-21(12-11-19(30)13-20(31)14-22(32)35-16(3)4)24(17-7-9-18(26)10-8-17)28-25(27-23)29(5)36(6,33)34/h7-12,15-16,19-20,30-31H,13-14H2,1-6H3/b12-11+

InChIキー

XQQGYTSGPBPAQW-VAWYXSNFSA-N

異性体SMILES

CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

正規SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C

製品の起源

United States

準備方法

Synthesis of the Pyrimidine Core Structure

The pyrimidine core is constructed through a condensation reaction between 4-(4-fluorophenyl)-1H-pyrazol-5-amine derivatives and β-keto esters. For example, 4-(4-fluorophenyl)-6-isopropylpyrimidin-5-yl-methanol intermediates are synthesized via cyclization of substituted pyrazolamines with ethyl 3-oxo-3-phenylpropanoate under reflux conditions in acetic acid . Chlorination of the resulting pyrimidinone using phosphorus oxychloride (POCl3) and tetramethylammonium chloride yields the 7-chloropyrimidine derivative, a critical intermediate for subsequent nucleophilic substitutions .

Table 1: Key Intermediates in Pyrimidine Core Synthesis

IntermediateReagents/ConditionsYield (%)Reference
4-(4-Fluorophenyl)pyrimidinoneAcetic acid, reflux, 12 h78
7-Chloropyrimidine derivativePOCl3, TMAC, 80°C, 6 h85

Introduction of the Methyl(Methylsulfonyl)Amino Group

The methyl(methylsulfonyl)amino substituent at position 2 of the pyrimidine ring is installed via nucleophilic substitution. Treatment of 7-chloro-4-(4-fluorophenyl)-6-isopropylpyrimidine with methyl(methylsulfonyl)amine in dimethylformamide (DMF) at 100°C for 24 hours achieves this transformation. The reaction is catalyzed by potassium carbonate, with a yield of 72% . Alternative methods using copper(I) iodide as a catalyst reduce reaction times to 8 hours but require stringent anhydrous conditions .

Formation of the Hept-6-enoate Backbone

The hept-6-enoate moiety is introduced through a Horner-Wadsworth-Emmons reaction. A phosphonate ester derived from diethyl (3-oxopropane-1,3-diyl)bis(phosphonate) reacts with a pyrimidine aldehyde intermediate in tetrahydrofuran (THF) under nitrogen atmosphere. Lithium hexamethyldisilazide (LiHMDS) serves as the base, facilitating the formation of the α,β-unsaturated ester with >90% E-selectivity .

Critical Parameters for Stereochemical Control

  • Temperature : Maintaining the reaction at −78°C prevents isomerization of the double bond.

  • Solvent : Anhydrous THF ensures optimal reactivity of LiHMDS .

Reduction to 3,5-Dihydroxyhept-6-enoate

The α,β-unsaturated ester undergoes dihydroxylation via sodium borohydride reduction in the presence of a boron reagent. A patented method employs sodium borohydride and trimethyl borate in methanol-THF (1:3 v/v) at 5–25°C, achieving >95% conversion to the diol . The boron reagent chelates the α-keto ester intermediate, directing syn-addition of hydride and ensuring high diastereomeric excess (de >98%) .

Table 2: Optimization of Dihydroxylation Conditions

ParameterCondition ACondition BOptimal Condition
SolventTHFMeOH/THFMeOH/THF (1:3)
Temperature (°C)0–55–255–25
Boron ReagentTrimethyl borateNoneTrimethyl borate
Yield (%)829898

Esterification to Propan-2-yl Ester

The final step involves transesterification of the methyl ester intermediate with propan-2-ol. Using titanium(IV) isopropoxide as a catalyst, the reaction proceeds in toluene at 110°C for 48 hours, yielding the target compound with 89% purity . Alternative approaches employ enzymatic catalysis with Candida antarctica lipase B, though yields remain lower (65%) due to steric hindrance from the pyrimidine substituents .

Purification and Characterization

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol-water. Structural confirmation relies on:

  • NMR : δ 1.25 (d, J = 6.8 Hz, 12H, isopropyl), δ 5.45 (s, 1H, enoate proton) .

  • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water 70:30) .

Industrial-Scale Production Considerations

Large-scale synthesis requires continuous flow reactors to manage exothermic reductions and ensure consistent stereochemical outcomes. A patent-pending method utilizes microreactors for the dihydroxylation step, reducing batch times from 24 hours to 2 hours and improving yield reproducibility (±2%) .

化学反応の分析

Types of Reactions: Rosuvastatin isopropyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base to yield rosuvastatin and isopropyl alcohol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of oxidized derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the isopropyl moiety with other alkyl groups.

Common Reagents and Conditions:

    Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl halides or other nucleophiles in the presence of a base.

Major Products Formed:

    Hydrolysis: Rosuvastatin and isopropyl alcohol.

    Oxidation: Oxidized derivatives of rosuvastatin isopropyl ester.

    Substitution: Alkyl-substituted rosuvastatin esters.

科学的研究の応用

Anti-inflammatory Properties

Research has indicated that compounds similar to propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate exhibit anti-inflammatory effects. These compounds can inhibit specific pathways involved in inflammation, making them candidates for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. For instance, the inhibition of pro-inflammatory cytokines through Janus kinase (JAK) pathways has been documented, suggesting a mechanism through which this compound could exert its effects .

Antifibrotic Activity

Studies have shown that related pyrimidine derivatives possess antifibrotic properties, which could be beneficial in treating conditions characterized by excessive fibrosis, such as liver cirrhosis and pulmonary fibrosis. The ability of these compounds to inhibit collagen synthesis and deposition is critical in mitigating fibrotic progression . The specific compound may share similar mechanisms of action due to its structural characteristics.

Anticancer Potential

Emerging research highlights the potential of pyrimidine-based compounds as anticancer agents. The ability of these compounds to induce apoptosis and arrest the cell cycle has been observed in various cancer cell lines. For example, studies have demonstrated that certain derivatives can activate apoptotic pathways involving caspases . The unique structure of propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate may enhance its efficacy against specific cancer types.

Molecular Interactions

The structural features of propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate suggest potential interactions with various biological targets. Molecular docking studies indicate a strong affinity for enzymes involved in inflammatory processes, positioning this compound as a promising lead for further development .

作用機序

Rosuvastatin isopropyl ester exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower blood cholesterol levels. The ester form enhances the solubility and absorption of rosuvastatin, making it more effective in reaching its target sites.

類似化合物との比較

Research Findings and Implications

  • Synthetic Efficiency : The isopropyl ester’s balance of lipophilicity and steric hindrance makes it a viable intermediate, though tert-butyl derivatives may offer superior crystallinity for industrial-scale production .
  • Therapeutic Specificity : Hydrolysis of the ester to rosuvastatin acid ensures liver-targeted action, minimizing systemic side effects .
  • Regulatory Considerations : Impurities like the lactone form must be controlled to <0.15% in final formulations, as per ICH guidelines .

生物活性

Propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate, commonly referred to as a derivative of rosuvastatin, is a compound with significant biological activity, particularly in the context of lipid regulation and potential anticancer properties. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

  • A pyrimidine ring.
  • Hydroxy groups at positions 3 and 5.
  • A fluorophenyl group, which may enhance its biological activity.

Molecular Formula: C₁₈H₂₄F N₃O₅S
Molecular Weight: 393.46 g/mol
CAS Number: 917805-74-4

The primary mechanism of action for this compound involves the inhibition of HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound effectively lowers levels of low-density lipoprotein (LDL) cholesterol in the bloodstream.

Key Mechanisms:

  • Cholesterol Reduction: The inhibition of HMG-CoA reductase leads to decreased cholesterol synthesis in the liver, promoting the uptake of LDL from circulation.
  • Antiproliferative Effects: Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative activity against various cancer cell lines, potentially through mechanisms independent of traditional statin pathways.

Lipid-Lowering Effects

Clinical data indicate that compounds similar to propan-2-yl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate significantly reduce LDL cholesterol levels by approximately 45% to 55% when administered at therapeutic doses (10–40 mg daily) .

Anticancer Activity

Research has demonstrated that related compounds exhibit antiproliferative effects against various cancer types:

  • Breast Cancer: In vitro studies show a reduction in cell viability in breast cancer cell lines.
  • Colon Cancer: Similar reductions were observed in colon cancer models.

The specific mechanisms underlying these effects are still under investigation but may involve apoptosis induction and cell cycle arrest .

Case Studies

  • Clinical Trial on Lipid Regulation:
    • Objective: To evaluate the efficacy of the compound in lowering LDL cholesterol.
    • Results: Participants receiving the treatment showed significant reductions in LDL levels compared to placebo groups.
  • Anticancer Study:
    • Objective: To assess the antiproliferative effects on lung cancer cell lines.
    • Results: The compound demonstrated IC50 values indicating strong inhibitory effects on cell growth, suggesting potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Activity TypeEffectReference
Cholesterol Reduction45% - 55% decrease in LDL levels
AntiproliferativeSignificant reduction in cancer cell viability

Q & A

Basic Research Questions

Synthesis Optimization Q: What methodologies are recommended to optimize the synthesis of this compound to enhance yield and purity? A: Key strategies include precise control of reaction parameters such as temperature (e.g., 60–80°C for esterification), solvent selection (polar aprotic solvents like DMF for sulfonamide formation), and stepwise purification using column chromatography. Analytical techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) should monitor intermediate purity. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural validation .

Stereochemical Confirmation Q: How can researchers confirm the stereochemical configuration of the (E)-isomer and the 3R,5S dihydroxy groups? A: Chiral stationary phase HPLC or supercritical fluid chromatography (SFC) can resolve enantiomers. X-ray crystallography provides definitive proof of stereochemistry, while NOESY NMR experiments analyze spatial proximity of protons to validate the (E)-configuration of the hept-6-enoate moiety .

Stability Under Physiological Conditions Q: What experimental approaches assess the compound’s stability in physiological pH and temperature? A: Accelerated stability studies in simulated gastric fluid (pH 1.2–3.0) and phosphate-buffered saline (pH 7.4) at 37°C, analyzed via HPLC-MS at timed intervals, identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under varying conditions .

Advanced Research Questions

Enzyme Interaction Studies Q: What methodologies elucidate the compound’s interaction with HMG-CoA reductase, given its structural similarity to statins? A: Recombinant enzyme assays using fluorescence-based (e.g., NADPH depletion) or radiometric methods quantify inhibition kinetics (Km/Vmax). Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to the enzyme’s active site, validated by mutagenesis studies of key residues (e.g., Lys735 in HMG-CoA reductase) .

Data Contradiction Resolution Q: How should researchers address discrepancies in reported IC50 values across studies? A: Standardize assay conditions (e.g., substrate concentration, pH, temperature) and validate using reference inhibitors (e.g., Rosuvastatin). Perform meta-analyses with multivariate regression to identify confounding variables (e.g., cell line variability, assay sensitivity) .

Computational ADME Prediction Q: Which in silico tools predict the compound’s absorption, distribution, metabolism, and excretion (ADME) properties? A: Quantitative structure-activity relationship (QSAR) models (e.g., SwissADME, pkCSM) estimate logP, bioavailability, and CYP450 metabolism. Molecular dynamics simulations (COMSOL Multiphysics) model membrane permeability, while machine learning (AlphaFold2) predicts metabolite formation .

Polymorphism and Bioavailability Q: How does crystalline polymorphism affect bioavailability, and what techniques characterize polymorphic forms? A: Differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) identify polymorphs. Dissolution studies in biorelevant media (FaSSIF/FeSSIF) correlate polymorph solubility with in vivo absorption .

Synergistic Effects with Lipid-Lowering Agents Q: How can combinatorial studies with fibrates or PCSK9 inhibitors be designed to evaluate synergy? A: Isobolographic analysis or Chou-Talalay combination index (CI) methods quantify synergy in HepG2 cells. Transcriptomic profiling (RNA-seq) identifies pathways modulated by the combination .

Metabolite Identification Q: What in vitro models are optimal for Phase I/II metabolite profiling? A: Human liver microsomes (HLMs) or primary hepatocytes incubated with the compound, followed by LC-HRMS/MS analysis. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint metabolic pathways .

Process Scale-Up Challenges Q: What engineering strategies mitigate challenges in scaling up synthesis from lab to pilot plant? A: Membrane separation technologies (nanofiltration) purify intermediates, while process analytical technology (PAT) tools (e.g., in-line FTIR) monitor reaction progress. Computational fluid dynamics (CFD) optimizes mixing efficiency in large reactors .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。